6-(3-Methoxyphenoxy)hexan-2-one
Description
6-(3-Methoxyphenoxy)hexan-2-one (CAS: 1443304-74-2) is a ketone derivative featuring a hexan-2-one backbone substituted with a 3-methoxyphenoxy group at the sixth carbon. This compound belongs to the aryl ether ketone family, characterized by its ether-linked aromatic moiety and ketone functionality.
Properties
IUPAC Name |
6-(3-methoxyphenoxy)hexan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-11(14)6-3-4-9-16-13-8-5-7-12(10-13)15-2/h5,7-8,10H,3-4,6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJJCHBKQRGRTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCOC1=CC=CC(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
6-(5-Methyl-furan-2-yl)-hexan-2-one
- Structure : Hexan-2-one substituted with a 5-methylfuran group at the sixth carbon.
- Key Differences: The furan ring (oxygen-containing heterocycle) replaces the methoxyphenoxy group, altering electronic properties and reactivity. Furan derivatives are often more reactive in cycloaddition reactions compared to aryl ethers.
- Synthesis: Not detailed in the evidence, but similar ketones are typically synthesized via Friedel-Crafts acylation or nucleophilic substitution .
6-[(4S)-2-Methoxy-4-pentylchroman-2-yl]hexan-2-one (6d)
- Structure : A chroman (benzodihydropyran) ring system substituted with a methoxy group and pentyl chain, linked to hexan-2-one.
- Key Differences: The chroman moiety introduces stereochemical complexity (4S configuration) and enhanced lipophilicity due to the pentyl chain. Chroman derivatives are common in natural product synthesis (e.g., flavonoids) and may exhibit bioactivity.
- Synthesis : Prepared via rhodium-catalyzed hydroacylation using 3-(ethylthio)octanal and 5-hexen-2-one, followed by camphorsulfonic acid-mediated cyclization .
6-(3-Methoxyphenoxy)-2,2-dimethyl-4-(1H-1,2,4-triazol-1-yl)hexan-3-one
Hexan-2-one (Parent Compound)
- Structure : Simple aliphatic ketone (CH3-CO-(CH2)3-CH3).
- Key Differences :
- Lacks aromatic or heterocyclic substituents, resulting in lower polarity and simpler reactivity.
- Widely used as a solvent and intermediate in industrial chemistry.
- Safety : Occupational exposure limits and handling protocols are well-documented in safety data sheets .
Physicochemical and Functional Properties
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